![molecular formula C14H13ClF3NO B2520860 2-[4-(Trifluoromethyl)phenoxy]benzylamine hcl CAS No. 1189940-77-9](/img/structure/B2520860.png)
2-[4-(Trifluoromethyl)phenoxy]benzylamine hcl
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Overview
Description
“2-[4-(Trifluoromethyl)phenoxy]benzylamine hcl” is a chemical compound with the CAS Number: 1189940-77-9 . It has a molecular weight of 303.71 . The compound is typically stored at temperatures between 2-8°C . It appears as a white to yellow solid .
Molecular Structure Analysis
The IUPAC name for this compound is {2-[4-(trifluoromethyl)phenoxy]phenyl}methanamine hydrochloride . The InChI code for this compound is 1S/C14H12F3NO.ClH/c15-14(16,17)11-5-7-12(8-6-11)19-13-4-2-1-3-10(13)9-18;/h1-8H,9,18H2;1H .Physical And Chemical Properties Analysis
The physical form of “2-[4-(Trifluoromethyl)phenoxy]benzylamine hcl” is a white to yellow solid . It has a molecular weight of 303.71 . The compound is typically stored at temperatures between 2-8°C .Scientific Research Applications
- Antidepressant and Anxiolytic Properties : Investigations focus on its ability to modulate serotonin and norepinephrine levels, potentially leading to novel antidepressant or anxiolytic drug candidates .
- Thiazolidinone Derivatives : The compound participates in the synthesis of thiazolidinone derivatives, which have diverse biological activities .
- Herbicide Candidates : The compound’s unique aromatic structure may contribute to herbicidal properties .
- Fluorinated Materials : Incorporating this compound into materials can impart desirable properties like water repellency and resistance to harsh environments .
- Quantification in Biological Samples : Researchers use it as an internal standard or reference compound in mass spectrometry-based analyses .
Medicinal Chemistry and Drug Development
Organic Synthesis
Agrochemical Research
Material Science
Analytical Chemistry
Pharmacological Studies
Safety and Hazards
properties
IUPAC Name |
[2-[4-(trifluoromethyl)phenoxy]phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO.ClH/c15-14(16,17)11-5-7-12(8-6-11)19-13-4-2-1-3-10(13)9-18;/h1-8H,9,18H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAPFAKAPYCQNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)OC2=CC=C(C=C2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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